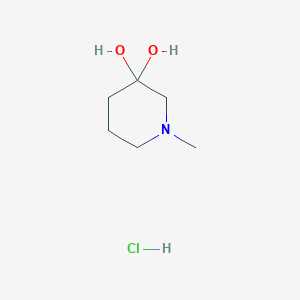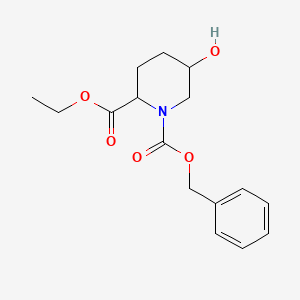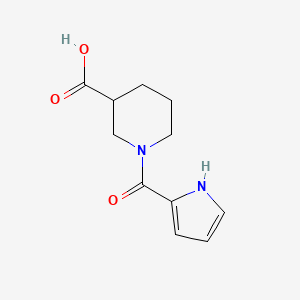![molecular formula C13H25O7P B11816675 Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phosphinylidene group and multiple ester linkages. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphinylidene precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common solvents used in the synthesis include chloroform and ethyl acetate, which help in dissolving the reactants and facilitating the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester involves its interaction with specific molecular targets. The phosphinylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalytic processes and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Pivalic acid:
Neopentanoic acid: Another related compound with a similar backbone but different functional groups.
Trimethylacetic acid: Similar in structure but with variations in the ester linkages.
Uniqueness
What sets Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester apart is its unique combination of ester and phosphinylidene groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C13H25O7P |
|---|---|
Peso molecular |
324.31 g/mol |
Nombre IUPAC |
[2,2-dimethylpropanoyloxymethoxy(hydroxymethyl)phosphanyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H25O7P/c1-12(2,3)10(15)17-8-19-21(7-14)20-9-18-11(16)13(4,5)6/h14H,7-9H2,1-6H3 |
Clave InChI |
LBTNZSXQRTVRHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCOP(CO)OCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)

![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)



![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)
![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)

![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)


